
N-propan-2-yladamantane-1-carboxamide
Overview
Description
N-propan-2-yladamantane-1-carboxamide: is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-yladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with isopropylamine. This reaction is often catalyzed by phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as a hydrogen chloride acceptor. The reaction is carried out in acetonitrile under reflux conditions for about 8 hours, yielding the target compound in high yields .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-propan-2-yladamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
N-propan-2-yladamantane-1-carboxamide is a compound that has garnered attention in scientific research due to its potential applications in pharmacology and materials science. This article explores its applications, supported by data tables and case studies.
Cannabinoid Receptor Modulation
One of the most significant applications of this compound is its role as a ligand for cannabinoid receptors, particularly CB2 receptors. Research indicates that selective CB2 receptor modulators can provide analgesic effects without the psychotropic side effects associated with CB1 receptor activation. This makes them promising candidates for developing new analgesics and treatments for inflammatory and immune disorders .
Case Studies
Several studies have highlighted the efficacy of cannabinoid receptor ligands, including this compound, in preclinical models:
Polymeric Derivatives
This compound has also been explored for its incorporation into polymeric materials. Adamantane derivatives are known to enhance the mechanical properties of polymers due to their rigid structure.
Polyamide Synthesis
Research indicates that incorporating adamantane into polyamides can result in materials with improved thermal stability and mechanical strength. The synthesis methods include:
- Emulsion Polycondensation : High molecular weight polyamides can be synthesized through controlled reactions involving adamantane derivatives.
Mechanism of Action
The mechanism of action of N-propan-2-yladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a modulator of various biological pathways, including those involved in antiviral and antibacterial activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Adamantane: The parent compound, known for its high stability and unique structural properties.
1-aminoadamantane: Known for its antiviral activity, particularly against influenza A.
1,3-dehydroadamantane: A derivative with high reactivity, used in the synthesis of various functional adamantane derivatives.
Uniqueness: N-propan-2-yladamantane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-propan-2-yladamantane-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have explored the anticancer properties of various carboxamide derivatives, including those similar to this compound. For example, a study investigated the anticancer activity of 5-oxopyrrolidine derivatives using A549 human lung adenocarcinoma cells. The results indicated that structural modifications significantly influenced the anticancer efficacy, with certain derivatives exhibiting substantial cytotoxicity against cancer cells while sparing non-cancerous cells . Although specific data for this compound is limited, its structural analogs suggest potential for similar anticancer effects.
The mechanism by which carboxamide compounds exert their biological effects often involves interactions with specific molecular targets. For instance, compounds that inhibit protein myristoylation have been identified as promising antimalarial agents by disrupting essential processes in Plasmodium falciparum . While direct studies on this compound are sparse, understanding these mechanisms can provide insights into its potential biological activities.
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships (SAR) has been pivotal in understanding the biological activity of carboxamide derivatives. The relationship between molecular structure and biological response has been documented extensively, indicating that lipophilicity and specific functional groups play crucial roles in determining activity levels . This principle can be applied to hypothesize about the activity of this compound based on its structural features.
Data Table of Biological Activities
Properties
IUPAC Name |
N-propan-2-yladamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-9(2)15-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDMGPQDBXOKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317918 | |
Record name | N-propan-2-yladamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-39-4 | |
Record name | NSC322044 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-propan-2-yladamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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